molecular formula C13H16O2 B14700242 Methanone, (2-hydroxycyclohexyl)phenyl- CAS No. 18621-79-9

Methanone, (2-hydroxycyclohexyl)phenyl-

Cat. No.: B14700242
CAS No.: 18621-79-9
M. Wt: 204.26 g/mol
InChI Key: GGEVAIVUOYYOKH-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxycyclohexyl)phenyl-, also known as 1-hydroxycyclohexyl phenyl ketone, is a chemical compound with the molecular formula C13H16O2. It is commonly used as a photoinitiator in various industrial applications, particularly in the field of UV curing. This compound is known for its high efficiency and stability, making it a valuable component in the production of coatings, inks, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, (2-hydroxycyclohexyl)phenyl- typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of methanone, (2-hydroxycyclohexyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxycyclohexyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-hydroxycyclohexyl)phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of methanone, (2-hydroxycyclohexyl)phenyl- involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate polymerization reactions, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate a high concentration of radicals upon UV exposure .

Comparison with Similar Compounds

Similar Compounds

    Methanone, (1-hydroxycyclohexyl)phenyl-: Similar in structure but differs in the position of the hydroxyl group.

    Methanone, (2-hydroxyphenyl)phenyl-: Contains a phenyl group instead of a cyclohexyl group.

    Methanone, (4-methoxyphenyl)phenyl-: Contains a methoxy group in place of the hydroxyl group.

Uniqueness

Methanone, (2-hydroxycyclohexyl)phenyl- is unique due to its high efficiency as a photoinitiator and its stability under UV light. Its ability to generate a high concentration of radicals makes it particularly valuable in industrial applications where rapid curing is required .

Properties

CAS No.

18621-79-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(2-hydroxycyclohexyl)-phenylmethanone

InChI

InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2

InChI Key

GGEVAIVUOYYOKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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